Home > Products > Screening Compounds P50053 > Crizotinib hydrochloride
Crizotinib hydrochloride - 1415560-69-8

Crizotinib hydrochloride

Catalog Number: EVT-253294
CAS Number: 1415560-69-8
Molecular Formula: C21H23Cl3FN5O
Molecular Weight: 486.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crizotinib is a receptor tyrosine kinase inhibitor used to treat metastatic non-small cell lung cancer (NSCLC) that is caused by a defect in either a gene called anaplastic lymphoma kinase (ALK) or a gene called ROS1 .

Synthesis Analysis

Crizotinib was synthesized primarily as a MET inhibitor. It was engineered based on interactions of PHA-665752, a potent MET inhibitor, at the ATP-binding sites of the MET kinase domain . A kilogram-scale highly selective catalytic hydrogenation of the aryl nitro group in the intermediate of crizotinib has been developed, which adopted continuous-flow technology with prepassivated Raney Ni as a catalyst at room temperature .

Molecular Structure Analysis

The molecular formula for crizotinib is C21H22Cl2FN5O. The molecular weight is 450.34 Daltons . More detailed structural investigation can be found in the references .

Chemical Reactions Analysis

Crizotinib has been shown to undergo reactions with chromogenic reagents, producing a red-colored product showing a maximum absorption peak .

Physical And Chemical Properties Analysis

Crizotinib hydrochloride has a molecular weight of 486.8 g/mol . The water solubility of crizotinib is quite low and restricts its oral bioavailability .

Future Directions
  • Overcoming Resistance: Developing strategies to circumvent or prevent resistance to Crizotinib Hydrochloride, such as combination therapies targeting multiple pathways or next-generation ALK, ROS1, and MET inhibitors with improved potency against resistant mutations [, , , ].
  • Pharmacokinetic Optimization: Exploring novel formulations or drug delivery systems to improve Crizotinib Hydrochloride's pharmacokinetic profile and potentially reduce toxicity [].
  • Biomarker Discovery: Identifying novel biomarkers that can predict response or resistance to Crizotinib Hydrochloride therapy, enabling more personalized treatment strategies [].
  • Understanding Long-Term Effects: Further research is needed to understand the long-term effects of Crizotinib Hydrochloride treatment, particularly in the context of pediatric cancers, where treatment duration remains a crucial question [].

Alectinib Hydrochloride

Compound Description: Alectinib hydrochloride is a second-generation anaplastic lymphoma kinase (ALK) and RET inhibitor. [, , , , ] It has been established as a superior treatment option compared to crizotinib in first-line ALK inhibitor-naïve settings for ALK-positive non-small cell lung cancer (NSCLC). [, , ] Alectinib shows favorable safety, tolerability, and efficacy compared to other second-generation ALK inhibitors. []

Relevance: Alectinib hydrochloride is structurally related to crizotinib hydrochloride as both are ALK inhibitors and share a similar core structure. [] They both contain an aminopyridine moiety, although the specific substituents and overall structures differ. [] Both compounds exert their therapeutic effects by binding to the ATP-binding pocket of target kinases, inhibiting their activity. []

Brigatinib

Compound Description: Brigatinib is a next-generation ALK inhibitor that demonstrates robust efficacy in patients with ALK-positive NSCLC, including those with crizotinib-refractory disease. [, , , ] It shows superior progression-free survival and improved health-related quality of life compared to crizotinib in ALK inhibitor-naïve patients. [, ]

Ceritinib

Compound Description: Ceritinib is a second-generation ALK inhibitor specifically designed to overcome crizotinib resistance in NSCLC. [] It potently inhibits ALK harboring mutations like L1196M, G1269A, I1171T, and S1206Y, which commonly confer resistance to crizotinib. []

Entrectinib

Compound Description: Entrectinib is a multi-targeted tyrosine kinase inhibitor that targets ROS1, NTRK1/2/3, and ALK. [] It is FDA-approved for the treatment of advanced ROS1-rearranged lung cancers. [] Compared to crizotinib, entrectinib demonstrates potent intracranial efficacy. []

Relevance: While both crizotinib and entrectinib are multi-kinase inhibitors with activity against ALK and ROS1, they differ in their specific targets and binding affinities. [, ] Their shared activity against these kinases makes them structurally related, despite potential differences in their precise chemical structures.

Lorlatinib

Compound Description: Lorlatinib is a third-generation ALK/ROS1 inhibitor with potent brain-penetrant properties. [, , ] It demonstrates activity in both treatment-naïve and crizotinib-resistant ALK-positive NSCLC. [, , ] Notably, lorlatinib shows limited effectiveness against the crizotinib/entrectinib-resistant ROS1 G2032R mutation. []

Selpercatinib

Compound Description: Selpercatinib is a highly selective RET kinase inhibitor used in the treatment of lung and thyroid cancers with activating RET gene fusions and mutations. [] Resistance to selpercatinib can emerge through mechanisms like MET amplification. []

Relevance: While structurally distinct from Crizotinib, selpercatinib’s resistance mechanism involving MET amplification highlights a shared vulnerability with crizotinib. [] Both drugs can be impacted by alterations in MET signaling, albeit through different mechanisms, emphasizing their indirect structural relationship in the context of acquired resistance. []

Sunitinib

Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor. [] Like crizotinib, sunitinib can induce hepatotoxicity through mechanisms involving oxidative stress and mitochondrial apoptosis. []

Relevance: Although structurally distinct from Crizotinib, sunitinib’s shared toxicity profile related to hepatotoxicity suggests potential similarities in their interactions with cellular pathways, despite differences in their primary targets. [] This overlapping toxicity profile highlights an indirect structural relationship based on shared biological effects. []

Cabozantinib

Compound Description: Cabozantinib is a multi-kinase inhibitor with activity against MET, VEGFR2, and other targets. [] It exhibits efficacy against certain ROS1 mutations, including L2086F, which confer resistance to crizotinib, entrectinib, and lorlatinib. []

Relevance: Cabozantinib, while structurally distinct from crizotinib, offers an alternative treatment option in cases of ROS1-positive NSCLC harboring the L2086F mutation, which commonly confers resistance to crizotinib. [] This shared target, ROS1, and their activity against different resistance mutations highlight an indirect structural relationship based on their overlapping therapeutic context. []

Source and Classification

Crizotinib hydrochloride is classified as a tyrosine kinase inhibitor. It is derived from a class of drugs that inhibit the action of enzymes known as tyrosine kinases, which play a crucial role in the signaling pathways that regulate cellular functions such as growth, differentiation, and metabolism. The compound is sourced from synthetic processes that involve complex organic chemistry techniques.

Synthesis Analysis

Methods and Technical Details

The synthesis of crizotinib hydrochloride involves several steps, typically starting from simpler organic compounds. A notable method includes:

These synthetic routes are optimized for efficiency and yield, making them suitable for industrial production.

Molecular Structure Analysis

Structure and Data

Crizotinib hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C21H22ClN5OC_{21}H_{22}ClN_5O, with a molecular weight of approximately 393.89 g/mol. The structure features:

  • A central pyridine ring.
  • A piperazine moiety.
  • Various substituents that enhance its binding affinity to target kinases.

The three-dimensional conformation allows for effective interaction with its biological targets, facilitating its role as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Crizotinib undergoes various chemical reactions during its synthesis:

  1. Nucleophilic Substitution: Key to forming the final product from precursors.
  2. Coupling Reactions: Such as Suzuki coupling, which are critical for constructing the core structure of crizotinib .
  3. Deprotection Reactions: These are necessary to remove protective groups introduced during synthesis, allowing access to functional groups required for activity .

These reactions are carefully controlled to ensure high purity and yield of the final product.

Mechanism of Action

Process and Data

Crizotinib acts primarily by inhibiting anaplastic lymphoma kinase and c-Met pathways, which are often dysregulated in cancer:

  • Inhibition of Anaplastic Lymphoma Kinase: By binding to the ATP-binding site of this kinase, crizotinib prevents its phosphorylation activity, leading to reduced cell proliferation and survival.
  • Inhibition of c-Met: Similar action occurs with c-Met, disrupting signaling pathways that promote tumor growth.

The effectiveness of crizotinib is evidenced by its ability to induce tumor regression in patients with specific genetic alterations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Crizotinib hydrochloride exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

These properties influence its formulation into pharmaceutical products for clinical use.

Applications

Scientific Uses

Crizotinib hydrochloride is primarily used in oncology for:

  • Treatment of Non-Small Cell Lung Cancer: Particularly effective in patients with anaplastic lymphoma kinase rearrangements or c-Met overexpression.
  • Research Applications: Investigated in clinical trials for other malignancies exhibiting similar genetic profiles.

The compound's role as a targeted therapy highlights its significance in modern cancer treatment paradigms, offering hope for improved patient outcomes through personalized medicine approaches .

Chemical Identity and Physicochemical Properties of Crizotinib Hydrochloride

Systematic Nomenclature and Structural Elucidation

Crizotinib hydrochloride is systematically named as 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine hydrochloride. Its molecular framework features a chiral center at the 1-(2,6-dichloro-3-fluorophenyl)ethyl group, confirmed as the R-enantiomer through stereospecific synthesis and X-ray crystallography. The structure integrates three key moieties: a dichlorofluorophenyl group, a central aminopyridine core, and a pyrazole-piperidine ring system. This arrangement facilitates target binding by positioning the aminopyridine to form hydrogen bonds with kinase hinge regions, while the hydrophobic groups occupy adjacent pockets [1] [9].

  • Stereochemical Identity: The R-configuration is essential for biological activity, as the S-enantiomer shows significantly reduced kinase inhibition.
  • Structural Descriptors:
  • SMILES: C[C@@H](OC1=CC(=CN=C1N)C2=CN(N=C2)C3CCNCC3)C4=C(C=CC(F)=C4Cl)Cl.Cl
  • InChIKey: KLAHVAXZQMZOBE-LLVKDONJSA-N [1]

Molecular Formula and Crystallographic Characterization

The compound's empirical formula is C₂₁H₂₃Cl₃FN₅O (hydrochloride salt), with a molecular weight of 486.80 g/mol. The free base form (C₂₁H₂₂Cl₂FN₅O) has a molecular weight of 450.34 g/mol and a CAS registry number of 877399-52-5, while the hydrochloride salt is registered under CAS 1415560-69-8 [1] [9].

  • Crystalline Properties:
  • X-ray Powder Diffraction (XRPD): The free base exhibits characteristic peaks at 2θ angles of 8.4°, 12.7°, 17.1°, and 23.2°, confirming a monoclinic crystal system (space group P2₁). The unit cell parameters are a = 14.2 Å, b = 8.5 Å, c = 17.6 Å, with β = 92.7° [1].
  • Salt Formation: Protonation occurs at the piperidine nitrogen, enhancing aqueous solubility and stability. The hydrochloride salt shows improved crystallinity, critical for manufacturing reproducibility [9].

Table 1: Crystallographic Data for Crizotinib Free Base

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 14.2 Å, b = 8.5 Å, c = 17.6 Å, β = 92.7°
Characteristic Peaks (2θ)8.4°, 12.7°, 17.1°, 23.2°

Solubility Profiles Across pH Gradients

Crizotinib hydrochloride exhibits pH-dependent solubility, a property critical for formulation design and bioavailability. Its solubility ranges from >10 mg/mL in acidic media (pH 1.6) to <0.1 mg/mL at pH 8.2. This profile stems from the compound's weak base nature (pKₐ = 10.12), where protonation of the piperidine nitrogen enhances solubility at low pH [1] [4].

  • Quantitative Solubility Data:
  • Water: 0.00611 mg/mL (10–20 μM)
  • DMSO: 25 mg/mL (with warming)
  • Ethanol: 25 mg/mL (with warming)
  • Methanol: 1.99 mg/mL
  • Chloroform: 0.62 mg/mL [1] [4]

  • pH-Solubility Relationship:

  • Below pH 4: Solubility exceeds 5 mg/mL due to salt formation.
  • pH 6.8: Solubility drops to 0.3 mg/mL.
  • pH > 8: Near-insolubility (<0.1 mg/mL) [1].

Table 2: pH-Dependent Solubility of Crizotinib Hydrochloride

pHSolubility (mg/mL)Primary Species
1.6>10Protonated salt
4.55.2 ± 0.3Partially ionized
6.80.28 ± 0.05Neutral molecule
8.2<0.1Neutral molecule

Partition Coefficients and Lipophilicity

The octanol-water partition coefficient (log P) of crizotinib is 1.83, indicating moderate lipophilicity. This value aligns with its cellular permeability and aligns with the compound's ability to cross biological membranes while retaining target affinity. The experimental log P was determined using shake-flask methods at 25°C [1] [4].

  • Lipophilicity-Hydrogen Bonding Relationship:
  • Despite moderate log P, crizotinib has 5 hydrogen-bond acceptors and 2 donors, which may limit blood-brain barrier penetration.
  • Calculated log D at pH 7.4 is 0.42, reflecting reduced membrane permeability in physiological conditions [1] [10].

Solid-State Stability and Degradation Pathways

Crizotinib hydrochloride demonstrates optimal stability when stored at 20–25°C with excursions permitted to 15–30°C. Degradation occurs under oxidative and photolytic conditions, necessitating protective packaging [1] [8].

  • Primary Degradation Pathways:
  • Oxidative Degradation: Hydrogen peroxide exposure generates three major degradation products:
  • DP-1: N-Oxide derivative at the piperidine ring (m/z 466.3)
  • DP-2: Hydroxylated pyridine core (m/z 466.3)
  • DP-3: Oxidative deamination product (m/z 432.2) [8]
  • Photodegradation: UV light (254 nm) induces dechlorination and ether bond cleavage, forming 2,6-dichloro-3-fluorophenyl ethanol (m/z 208.1).
  • Thermal Degradation: At 80°C, dehydrochlorination occurs, yielding an olefinic byproduct (m/z 414.3) [1] [8].

Table 3: Major Degradation Products Under Forced Oxidative Conditions

Productm/zRetention Time (min)Structural Modification
DP-1466.36.8Piperidine N-oxidation
DP-2466.38.2Pyridine ring hydroxylation
DP-3432.29.5Deamination and oxidation
  • Stabilization Strategies:
  • Use of antioxidant excipients (e.g., BHT) in solid formulations.
  • Amber glass packaging to block UV/visible light.
  • Controlled humidity (<30% RH) to prevent hydrate formation [1] [8].

Properties

CAS Number

1415560-69-8

Product Name

Crizotinib hydrochloride

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride

Molecular Formula

C21H23Cl3FN5O

Molecular Weight

486.8 g/mol

InChI

InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1

InChI Key

BTDNHKQCPIBABF-UTONKHPSSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl

Synonyms

(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine hydrochloride

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.